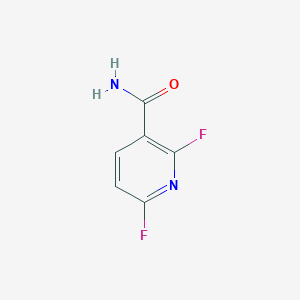
2,6-Difluoropyridine-3-carboxamide
説明
2,6-Difluoropyridine-3-carboxamide is an important chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various applications such as drug discovery, medicinal chemistry, and material science.
科学的研究の応用
Organometallic Chemistry : 2,6-Difluoropyridine derivatives are prepared using modern organometallic methods, demonstrating the versatility of organometallic approaches in synthesizing such compounds (Schlosser & Rausis, 2004).
Antimicrobial Agents : New Schiff bases derived from pyridine-2,6-carboxamide have shown significant antimicrobial activity, suggesting their potential as therapeutic agents (Al-Omar & Amr, 2010).
Antituberculosis Activity : Imidazo[1,2-a]pyridine-3-carboxamides, including some with 2,6-difluoropyridine structures, have demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).
Coordination Chemistry : Pyridine-carboxamide-based ligands, including those derived from 2,6-difluoropyridine, have been used to form various coordination complexes with metal ions, with applications in modeling metallo-proteins and as nitric oxide donors (Rajput & Mukherjee, 2013).
Gene Expression Inhibition : Compounds derived from 2,6-difluoropyridine have been studied for their ability to inhibit gene expression mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Synthesis of Pharmaceutical Intermediates : The synthesis of 2,6-difluoropyridine derivatives has been explored for creating pharmaceutical intermediates, such as dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).
Cation Binding Studies : Pyridine-carboxamide scaffolds have been used for the selective detection and binding of metal ions, demonstrating their utility in sensing and environmental applications (Łukasik et al., 2016).
Linkage Isomerism in Metal Complexes : Asymmetric mixed 2,6-disubstituted (arylcarboxamido)(arylimino)pyridine ligands, including those with 2,6-difluoropyridine structures, have been synthesized and studied for their coordination chemistry and linkage isomerism with transition metals (Boyce et al., 2014).
Functionalization Reactions : Studies on the functionalization reactions of pyridine derivatives, including 2,6-difluoropyridine-3-carboxamide, have been conducted to understand reaction mechanisms and create novel compounds (Yıldırım et al., 2005).
特性
IUPAC Name |
2,6-difluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDICRULGBVMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


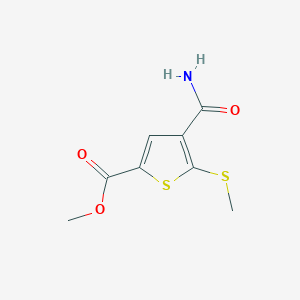



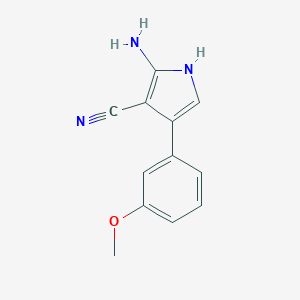
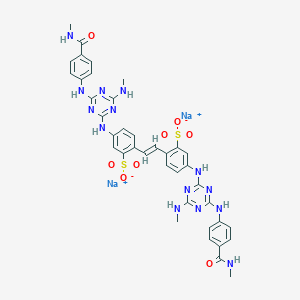

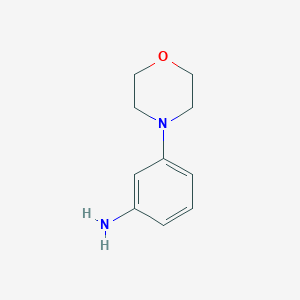
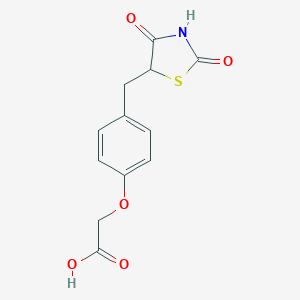
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
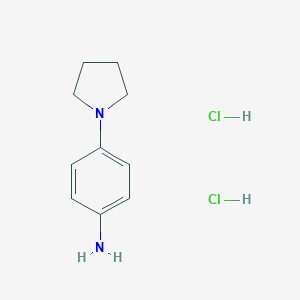
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
